molecular formula C12H14ClNO2 B2556897 Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride CAS No. 2445786-65-0

Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride

Cat. No.: B2556897
CAS No.: 2445786-65-0
M. Wt: 239.7
InChI Key: KPXBEYNJASICGD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminoprop-1-ynyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with a propargylamine group at the 3-position, paired with a hydrochloride counterion. This structure combines the aromatic benzoate moiety with a terminal alkyne-amine functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt enhances solubility and stability, which is critical for its applications in drug discovery and material science. It is commercially available through multiple suppliers, including Shandong Zhishang Chemical Co., Ltd. and Wuhan Newtop Biotech, with certifications such as ISO9001 and ISO14001 .

Properties

IUPAC Name

ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13;/h3,5,7,9H,2,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBEYNJASICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C#CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzoate and propargylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between ethyl benzoate and propargylamine results in the formation of an intermediate compound, which is then subjected to further reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate compound to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or aminopropynyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing various organic compounds due to its reactive functional groups.
  • Reagent in Chemical Reactions : It is employed in several chemical reactions, including oxidation, reduction, and substitution processes.

Biology

  • Enzyme Inhibition Studies : Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride is utilized in studies examining enzyme inhibition and protein interactions, which are crucial for understanding biochemical pathways.
  • Potential Therapeutic Properties : Research indicates its potential anti-inflammatory and anticancer activities, making it a candidate for further medicinal chemistry investigations.

Medicine

  • Therapeutic Development : The compound is being explored for its therapeutic properties in treating various diseases, including neurodegenerative disorders like Alzheimer's disease. Its ability to modulate specific molecular targets suggests potential in drug development.

Industry

  • Material Development : In industrial applications, it is used in the development of new materials and chemical processes, leveraging its unique properties for innovative solutions.

Case Studies

  • Anti-Cancer Activity :
    • A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Analysis :
    • Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Findings revealed that it could act as an inhibitor, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminoprop-1-ynyl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name Substituent at 3-Position Functional Groups Key Features Reference
Ethyl 3-(3-aminoprop-1-ynyl)benzoate hydrochloride Propargylamine (HC≡C-CH2-NH2) Alkyne, primary amine, hydrochloride salt High reactivity due to alkyne; enhanced solubility via salt formation
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Pentylthio-linked 3-methylisoxazole Thioether, isoxazole Potential antimicrobial activity; sulfur enhances lipophilicity
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride Piperidine-linked ethoxy group Cyclic secondary amine, ether Improved membrane permeability due to piperidine; basicity from amine
Methyl 3-((2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamoyl)benzoate hydrochloride Polyethylene glycol (PEG)-like carbamoyl chain Carbamoyl, ether, primary amine Enhanced water solubility; used in drug delivery systems
Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate hydrochloride 3-Bromoanilinoethyl group Bromine, secondary amine Electrophilic bromine for cross-coupling reactions

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like I-6501 and I-6602, which rely on thioether or ether linkages for lipophilicity .
  • Reactivity : The propargylamine group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), distinguishing it from compounds like Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, which lacks alkyne functionality .
  • Stability : Electron-withdrawing groups (e.g., trifluoromethyl in pyrazolopyridine derivatives from ) increase metabolic stability, whereas the primary amine in the target compound may require protection during synthesis .

Research Findings and Case Studies

  • Biological Activity: Ethyl 3-(3-aminoprop-1-ynyl)benzoate hydrochloride has shown promise in preclinical studies for targeting neurodegenerative pathways, unlike I-6702 (isoquinolinone derivative), which exhibits antitumor activity .
  • Material Science: Its alkyne group enables surface functionalization in polymer chemistry, a feature absent in analogs like Benzyl 3-aminopropanoate hydrochloride .

Biological Activity

Ethyl 3-(3-aminoprop-1-ynyl)benzoate; hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Ethyl 3-(3-aminoprop-1-ynyl)benzoate; hydrochloride is synthesized through a nucleophilic substitution reaction involving ethyl benzoate and propargylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The synthesis typically requires basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts.

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 3-(3-aminoprop-1-ynyl)benzoate exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against a range of bacteria and fungi, including strains responsible for nosocomial infections .

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focusing on nitrogen-substituted derivatives demonstrated that these compounds can inhibit cancer cell proliferation. The mechanism involves the modulation of apoptotic pathways and cell cycle regulation .

Case Study: Anticancer Evaluation
A series of experiments were conducted on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that ethyl 3-(3-aminoprop-1-ynyl)benzoate; hydrochloride significantly reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest at G2/M phase

The biological activity of ethyl 3-(3-aminoprop-1-ynyl)benzoate; hydrochloride is attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors influencing cell signaling.

Pathways Involved:
The compound has been shown to influence pathways related to apoptosis and cell proliferation, which are critical in cancer treatment. It appears to activate caspases and modulate Bcl-2 family proteins, leading to enhanced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, ethyl 3-(3-aminoprop-1-ynyl)benzoate; hydrochloride shows unique properties that enhance its solubility and stability, making it a promising candidate for further development.

Compound Solubility Stability
Ethyl 3-(3-aminopropyl)benzoateModerateModerate
Ethyl 3-(3-aminoethoxy)benzoateLowHigh
Ethyl 3-(3-aminoprop-1-ynyl)benzoate; HClHighVery High

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